molecular formula C26H29N3O5S B5598242 4-ethoxy-N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide

4-ethoxy-N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B5598242
M. Wt: 495.6 g/mol
InChI Key: RPWMGILXAIZAIJ-OVVQPSECSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves starting materials such as substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, employing methods like microwave irradiation for efficient synthesis. For example, compounds have been synthesized starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, exploring substituents like fluorine, hydroxy, methoxy, or trimethoxy moieties to test their cytotoxicity and enzyme inhibition properties (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using techniques such as FT-IR, 1H, and 13C NMR, and X-ray crystallography. For instance, a study on a similar sulfonamide compound synthesized and analyzed its structure, showcasing its crystallization in specific space groups and providing insights into bond lengths and angles (Ceylan et al., 2015).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, contributing to their diverse biochemical activities. For example, the introduction of different substituents can influence their reactivity with enzymes or biological targets, affecting their potency and selectivity as enzyme inhibitors (Gul et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in biological systems. Studies have examined the crystal structures of similar compounds, revealing how molecular interactions and conformations contribute to their physical characteristics (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, determine the compound's potential applications. Research into benzenesulfonamide derivatives has highlighted their inhibitory effects on specific enzymes, suggesting their utility in therapeutic contexts (Gul et al., 2016).

Scientific Research Applications

Bioactivity and Antitumor Applications

Sulfonamide derivatives have been synthesized and evaluated for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. For instance, a series of new sulfonamides showed interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. Some derivatives strongly inhibited both human cytosolic isoforms hCA I and II, indicating their potential in cancer therapy and enzyme inhibition strategies (Gul et al., 2016).

Photodynamic Therapy (PDT)

The synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base has been reported. These compounds exhibit high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).

Antimicrobial Activity

Novel sulfonamide compounds have been synthesized and shown to possess significant antimicrobial activity. This includes derivatives designed to target various bacteria and fungi, indicating the potential of these compounds in developing new antibacterial and antifungal agents (Sarvaiya et al., 2019).

Structural Characterization and Synthesis Methodologies

Research into the structural characterization and synthesis of sulfonamide derivatives provides insight into their chemical properties and potential applications. For instance, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists have been explored, revealing their potential in HIV-1 infection prevention (Cheng De-ju, 2015).

Enzyme Inhibition

Sulfonamide compounds have been synthesized and studied for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. These compounds exhibit potent inhibitory activity against different isozymes of carbonic anhydrase, suggesting their utility in medical applications where enzyme regulation is required (Gul et al., 2016).

properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5S/c1-4-33-23-12-8-21(9-13-23)18-27-28-26(30)19-29(22-10-6-20(3)7-11-22)35(31,32)25-16-14-24(15-17-25)34-5-2/h6-18H,4-5,19H2,1-3H3,(H,28,30)/b27-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWMGILXAIZAIJ-OVVQPSECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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